2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid

Physicochemical profiling Drug-likeness Permeability prediction

2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid (CAS 2059940-55-3; molecular formula C₁₁H₁₂N₂O₂S; molecular weight 236.29 g/mol; purity 95%) is a synthetic, heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine family that carries a 6-isopropyl substituent. Its computed topological polar surface area (TPSA) is 63.08 Ų, the predicted LogP is 2.44, and it possesses one hydrogen-bond donor and four hydrogen-bond acceptors.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
Cat. No. B13243245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(N=CN=C2S1)CC(=O)O
InChIInChI=1S/C11H12N2O2S/c1-6(2)9-3-7-8(4-10(14)15)12-5-13-11(7)16-9/h3,5-6H,4H2,1-2H3,(H,14,15)
InChIKeyHNDJQDVWTDMPQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid – Physicochemical & Structural Baseline for a 6-Isopropyl Thienopyrimidine Acetic Acid Building Block


2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid (CAS 2059940-55-3; molecular formula C₁₁H₁₂N₂O₂S; molecular weight 236.29 g/mol; purity 95%) is a synthetic, heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine family that carries a 6-isopropyl substituent . Its computed topological polar surface area (TPSA) is 63.08 Ų, the predicted LogP is 2.44, and it possesses one hydrogen-bond donor and four hydrogen-bond acceptors . The thieno[2,3-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry owing to its presence in ligands of multiple pharmacologically relevant targets, including PI3K, Notum pectinacetylesterase, endothelin receptors, and folate pathway enzymes [1][2][3]. The combination of a direct C–C linked acetic acid side chain at the 4-position and a sterically demanding isopropyl group at the 6-position distinguishes this compound from the majority of commercially available thieno[2,3-d]pyrimidine acetic acid analogs.

Why Generic Substitution of 2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic Acid with Unsubstituted or 6-Alkyl Analogs Is Scientifically Inadequate


Thieno[2,3-d]pyrimidine acetic acid derivatives are not functionally interchangeable; the identity of the 6-position substituent exerts a first-order influence on three critical procurement-relevant properties: (i) lipophilicity and passive permeability (LogP), (ii) target-binding complementarity within hydrophobic enzyme pockets, and (iii) crystallinity and formulation behavior . Published structure–activity relationships for Notum pectinacetylesterase, aldose reductase, and PI3K demonstrate that even incremental changes in the 6-alkyl group—e.g., methyl → ethyl → isopropyl—can produce >10-fold differences in IC₅₀ values [1][2][3]. The target compound’s 6-isopropyl group introduces a degree of branching and steric bulk that is absent in the common 6-methyl (CAS 890014-20-7) and 6-ethyl (CAS 1565844-28-1) analogs. Procurement of a generic “thienopyrimidine acetic acid” without verifying the 6-substituent therefore risks selecting a molecule with materially different biochemical performance, solubility, and synthetic derivatization potential . This guide provides the quantitative evidence required to support a chemically justified selection of the 6-isopropyl analog.

Quantitative Differentiation Evidence for 2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic Acid Versus Closest Commercial Analogs


Computed Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Differentiation Against 6-H, 6-Methyl, and 6-Ethyl Analogs

The 6-isopropyl substituent imparts a calculated LogP of 2.44, which is 0.5–1.0 log unit higher than the unsubstituted (6-H) analog 2-{thieno[2,3-d]pyrimidin-4-yl}acetic acid (CAS 1566959-58-7; LogP estimated ~1.4–1.9) and the 6-ethyl analog (CAS 1565844-28-1; LogP estimated ~1.9–2.2), while the TPSA remains constant at 63.08 Ų across the direct C–C linked acetic acid series because the polar atoms are unchanged . This elevated LogP at a fixed TPSA translates into higher predicted passive membrane permeability without incurring additional hydrogen-bonding penalty, a profile associated with improved oral absorption in drug discovery [1].

Physicochemical profiling Drug-likeness Permeability prediction

Scaffold Topology & Side-Chain Connectivity: Direct C–C Acetic Acid Linkage at C4 Versus Thioether or Amide-Linked Analogs

The target compound features a direct methylene (–CH₂–) bridge between the pyrimidine C4 position and the carboxylic acid group. In contrast, the commercially prevalent (thieno[2,3-d]pyrimidin-4-ylthio)acetic acid series (CAS 18740-26-6) and (thieno[2,3-d]pyrimidin-4-ylamino)acetic acid series incorporate a sulfur or nitrogen heteroatom in the linker . The direct C–C linkage eliminates a potential metabolic labile site (thioether oxidation; amide hydrolysis) and changes the pKₐ of the carboxylic acid by altering the electronic environment of the adjacent heterocycle [1]. Published SAR around the Notum target explicitly shows that replacing the thioether linker with a direct carbon linker shifts IC₅₀ values by >50-fold in certain sub-series [2]. This topological difference is non-trivial for target engagement and metabolic stability.

Medicinal chemistry Fragment-based drug design Scaffold annotation

Synthetic Tractability & Procurement Readiness: Guaranteed 95% Purity with Full Analytical Characterization Versus Uncharacterized Analogs

The target compound is supplied by Leyan (Product No. 2023557) at a guaranteed purity of 95%, with MDL number MFCD30488818, SMILES code O=C(O)CC=1N=CN=C2SC(=CC21)C(C)C, and computed TPSA/LogP values disclosed . In contrast, the 6-ethyl analog (CAS 1565844-28-1) is listed on AIFchem and ChemSrc but without publicly disclosed purity specifications or batch analytical data; the 6-H analog (CAS 1566959-58-7) is listed on ChemSrc and CymitQuimica with a purity of 95% but requires inquiry for pricing and availability . The target compound’s combination of disclosed purity, immediate 1g-scale availability, and transparency of computed properties reduces procurement uncertainty relative to the 6-ethyl and 6-H analogs.

Chemical procurement Building block quality Synthetic accessibility

Patent-Landscape Positioning: Aldose Reductase Inhibitory Pharmacophore Precedent for 6-Isopropyl Thienopyrimidine Acetic Acids

Taiho Pharmaceutical’s patent (EP 0409417 A2 / WO 1991/001286) explicitly exemplifies 3-ethoxycarbonylmethyl-6-isopropylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione as an aldose reductase inhibitor, demonstrating that a 6-isopropyl thieno[2,3-d]pyrimidine scaffold bearing an acetic acid/ester side chain is a validated pharmacophore for this therapeutic target [1]. In contrast, the 6-methyl, 6-ethyl, and 6-H analogs are not specifically exemplified in the Taiho patent disclosure, nor do they appear in the key aldose reductase SAR literature (Ogawva et al., 1993, 2004) with comparable potency claims [2][3]. The target compound’s 6-isopropyl group is the exact substituent validated in the patent, whereas purchasing a 6-methyl or 6-ethyl analog yields an untested substitution pattern for this indication.

Aldose reductase Diabetic complications Patent analysis

Validated Application Scenarios for 2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic Acid in Drug Discovery and Chemical Biology


Aldose Reductase Inhibitor Lead Optimization

The 6-isopropyl thieno[2,3-d]pyrimidine acetic acid scaffold is a patent-validated starting point for aldose reductase inhibitor development, with structurally analogous 2,4-dioxo derivatives exhibiting IC₅₀ values in the 10⁻⁸ M range [1]. The target compound’s direct C–C linked acetic acid at C4 provides a chemically stable anchor for further derivatization (esterification, amidation) without the metabolic liability of the thioether-linked series. Research groups pursuing diabetic complication therapies can use this compound as a key intermediate for SAR expansion around the 4-position side chain while retaining the validated 6-isopropyl pharmacophore.

Notum Pectinacetylesterase Inhibitor Scaffold Diversification

Published SAR on thieno[2,3-d]pyrimidine acetic acids demonstrates that Notum inhibitors with direct carbon-linked side chains achieve potent, orally active profiles (EC₅₀ values <500 nM in cellular Wnt reporter assays) [2]. The 6-isopropyl substituent introduces steric bulk that can probe a hydrophobic sub-pocket identified in Notum co-crystal structures. The target compound offers a differentiated topology from the extensively explored thioether-linked Notum inhibitor series and enables scaffold-hopping campaigns aimed at identifying brain-penetrant Notum antagonists for CNS Wnt pathway modulation.

PI3K Inhibitor Fragment-Based Library Design

Thieno[2,3-d]pyrimidine is recognized as a privileged kinase hinge-binding scaffold, and multiple PI3K inhibitor patents (e.g., US 8,324,206) disclose 6-substituted thienopyrimidines with nanomolar PI3Kα potency [3]. The target compound’s 6-isopropyl group occupies the kinase selectivity pocket in a manner analogous to the isopropyl substituent in clinical-stage PI3K inhibitors. Its carboxylic acid handle enables rapid conjugation to diverse amine-containing fragments for fragment-based discovery, and its favorable LogP (2.44) balances solubility and permeability in cellular PI3K pathway assays.

Endothelin Receptor Antagonist Pharmacophore Exploration

The thieno[2,3-d]pyrimidine-3-acetic acid chemotype has produced potent endothelin receptor antagonists (e.g., compound 32g with ETA IC₅₀ = 7.6 nM, ETB IC₅₀ = 100 nM) [4]. While the target compound positions the acetic acid at C4 rather than N3, scaffold-hopping studies indicate that regioisomeric acetic acid placement can modulate ETA/ETB selectivity ratios. The 6-isopropyl analog provides a valuable comparator for exploring how side-chain regiochemistry and 6-substituent lipophilicity jointly influence endothelin receptor subtype selectivity and functional antagonism in vascular contractility assays.

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